molecular formula C9H9BrFNOS B2668741 (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034461-01-1

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2668741
CAS No.: 2034461-01-1
M. Wt: 278.14
InChI Key: WLDBGVIFBIEOOH-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is an organic compound that features a bromothiophene ring and a fluoromethyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a bromothiophene derivative with a fluoromethyl azetidine precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features can be exploited to develop new therapeutic agents targeting specific biological pathways .

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the azetidine ring can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
  • (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone
  • (4-Bromothiophen-2-yl)(3-(chloromethyl)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone stands out due to the presence of both a bromothiophene ring and a fluoromethyl azetidine moiety.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c10-7-1-8(14-5-7)9(13)12-3-6(2-11)4-12/h1,5-6H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDBGVIFBIEOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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